molecular formula C14H8Cl2N2 B8629003 4-chloro-2-(2-chloropyridin-4-yl)quinoline

4-chloro-2-(2-chloropyridin-4-yl)quinoline

Cat. No.: B8629003
M. Wt: 275.1 g/mol
InChI Key: NQTVSPWQETZNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(2-chloropyridin-4-yl)quinoline is a heterocyclic aromatic compound that contains both quinoline and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-chloropyridin-4-yl)quinoline typically involves the reaction of 2-chloro-4-pyridinylmethanol with a suitable quinoline derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2-chloropyridin-4-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

4-chloro-2-(2-chloropyridin-4-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-chloropyridin-4-yl)quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-chloro-pyridin-4-yl)-quinazoline
  • 2-Chloro-4-hydrazinopyridine
  • 4-Chloro-2-pyridinemethanol

Uniqueness

4-chloro-2-(2-chloropyridin-4-yl)quinoline is unique due to its specific combination of quinoline and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

4-chloro-2-(2-chloropyridin-4-yl)quinoline

InChI

InChI=1S/C14H8Cl2N2/c15-11-8-13(9-5-6-17-14(16)7-9)18-12-4-2-1-3-10(11)12/h1-8H

InChI Key

NQTVSPWQETZNLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=NC=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL RBF was added 4.6 g (18 mmol) 2-(2-chloro-pyridin-4-yl)-quinolin-4-ol and 100 mL POCl3, and the mixture was treated with 3.1 mL DIEA (18 mmol). The mixture was was stirred at rt for 1 h, and all starting material was converted. All POCl3 was vacuumed down. The residue was dissolved in 250 mL DCM, washed with saturated NaHCO3 carefully to pH 8. The organic phase was dried over Na2SO4, concentrated and purified by column and yielded pale yellow 4-chloro-2-(2-chloro-pyridin-4-yl)-quinoline. MS (ES+): 275 (M+H)+.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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